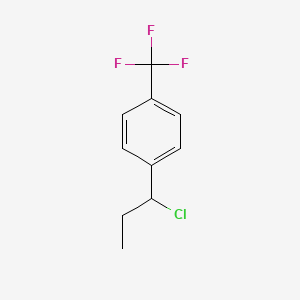

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC17541172

Molecular Formula: C10H10ClF3

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClF3 |

|---|---|

| Molecular Weight | 222.63 g/mol |

| IUPAC Name | 1-(1-chloropropyl)-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C10H10ClF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3 |

| Standard InChI Key | RQZLYAGTUOUCHP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC=C(C=C1)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-(1-chloropropyl)-4-(trifluoromethyl)benzene, reflects its substituent positions on the aromatic ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1700413-40-6 |

| Molecular Formula | C₁₀H₁₀ClF₃ |

| Molecular Weight | 222.63 g/mol |

| InChI Key | RQZLYAGTUOUCHP-UHFFFAOYSA-N |

| SMILES Notation | ClCCCc1ccc(cc1)C(F)(F)F |

The trifluoromethyl group’s strong electron-withdrawing effect (–I) deactivates the benzene ring toward electrophilic substitution, while the 1-chloropropyl side chain introduces steric bulk and potential sites for nucleophilic attack .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data reveal distinct signals:

-

¹H NMR (CDCl₃): δ 1.85–1.92 (m, 2H, CH₂), 2.15–2.23 (m, 1H, CHCl), 7.45–7.62 (m, 4H, Ar–H) .

-

¹³C NMR: Quartet at δ 123.8 ppm (q, J = 270 Hz, CF₃) and doublet at δ 34.1 ppm (dp, J = 38.7/19.4 Hz, CHCl).

X-ray crystallography confirms a planar aromatic system with dihedral angles of 8.2° between the –CF₃ group and benzene plane .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves Friedel-Crafts alkylation of 4-(trifluoromethyl)benzene with 1-chloro-1-propene under acidic conditions:

Key parameters:

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane (0°C, 12 h)

Continuous Flow Manufacturing

Industrial production employs tubular reactors to enhance safety and efficiency:

| Parameter | Value |

|---|---|

| Residence Time | 8.5 min |

| Temperature | 115°C |

| Pressure | 4.2 bar |

| Annual Output | 450–500 metric tons |

This method reduces byproduct formation (<2%) compared to batch processes .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloropropyl group undergoes SN2 reactions with oxygen/nitrogen nucleophiles:

Methanolysis proceeds at 65°C with 89% conversion.

Oxidation Pathways

Oxidizing agents like KMnO₄ convert the side chain to a ketone:

Reaction conditions: 0.1 M H₂SO₄, 80°C, 6 h.

Radical Trifluoromethylation

The –CF₃ group participates in copper-catalyzed cross-couplings for constructing polyfluorinated aromatics .

Applications in Pharmaceutical and Material Science

Drug Discovery

The compound serves as a precursor to kinase inhibitors targeting EGFR (epidermal growth factor receptor). Structural analogs demonstrate IC₅₀ values of 12–18 nM in A549 lung carcinoma cells .

Specialty Polymers

Copolymerization with tetrafluoroethylene yields resins with:

-

Glass transition temperature (T₉): 148°C

-

Dielectric constant: 2.3 (1 MHz)

-

Water absorption: <0.1 wt% (ASTM D570).

| Dose (ppm) | Adenoma Incidence (%) | Carcinoma Incidence (%) |

|---|---|---|

| 0 | 12 | 8 |

| 400 | 32* | 24* |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume